Structural Complexity & Pharmacophoric Density: Dual-Isoxazole vs. Mono-Isoxazole Comparator
The target compound contains two isoxazole rings bridged by an acetamide linker, whereas the closest commercially common analog—N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide (CID 717599)—contains only a single isoxazole. The second isoxazole ring adds one hydrogen‑bond acceptor (isoxazole O), extends the π‑conjugated surface, and restricts the rotational freedom of the thiophene‑bearing arm, creating a more defined three‑dimensional pharmacophore [1]. This structural difference is not cosmetic: in related 5‑(thiophen‑2‑yl)isoxazole series, the isoxazole ring participates directly in key binding interactions with target proteins, and its removal or substitution consistently alters both potency and selectivity profiles [2]. For procurement, this means the dual‑isoxazole architecture cannot be mimicked by simply purchasing the mono‑isoxazole analog.
| Evidence Dimension | Number of isoxazole rings; molecular weight; hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 2 isoxazole rings; MW 289.31; 6 H‑bond acceptors (3× isoxazole O, 2× isoxazole N, 1× amide O) |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide (CID 717599): 1 isoxazole ring; MW 222.27; 4 H‑bond acceptors |
| Quantified Difference | +1 isoxazole ring; ΔMW = +67.04 g/mol; +2 H‑bond acceptors |
| Conditions | Structural comparison based on canonical SMILES and molecular formula data from PubChem |
Why This Matters
The additional isoxazole ring provides extra pharmacophoric features that are absent in the cheaper mono‑isoxazole analog, directly affecting binding-mode hypotheses and SAR interpretation.
- [1] PubChem. N-(5-methylisoxazol-3-yl)-2-(2-thienyl)acetamide. CID 717599. View Source
- [2] RSC Advances. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. 2025. View Source
